4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid
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Overview
Description
4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tert-butoxycarbonyl group, an oxido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid typically involves multi-step reactions. One common method includes the use of tert-butanol and anhydrous magnesium sulfate as reagents. The reaction conditions often involve maintaining a low temperature and using a catalyst such as sulfuric acid . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, boron trifluoride diethyl etherate, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid involves its ability to form covalent bonds with target molecules. This is often achieved through nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups. The compound’s molecular targets and pathways include various enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is similar in structure and is used as a semi-flexible linker in protein degradation technologies.
4-((tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Another similar compound used in organic synthesis and medicinal chemistry.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share the tert-butoxycarbonyl protecting group.
Uniqueness
What sets 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid apart is its unique combination of functional groups, which provides versatility in various chemical reactions and applications. Its ability to act as a semi-flexible linker in protein degradation technologies makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C16H22NO5P |
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Molecular Weight |
339.32 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,4λ5-azaphosphinan-4-yl]benzoic acid |
InChI |
InChI=1S/C16H22NO5P/c1-16(2,3)22-15(20)17-8-10-23(21,11-9-17)13-6-4-12(5-7-13)14(18)19/h4-7H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
RGRWANINAJMBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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